N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-3-5-9-11(24-20-17-9)13(22)16-8-10-18-19-12-14(23-4-2)15-6-7-21(10)12/h6-7H,3-5,8H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALKRYKMACYJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2C=CN=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiadiazole ring fused with a triazolo-pyrazine moiety. The synthesis typically involves multi-step organic reactions starting from the appropriate precursors. Key steps include:
- Formation of the Triazolo-Pyrazine Core : Achieved through cyclization under acidic or basic conditions.
- Introduction of the Ethoxy Group : This is accomplished via alkylation reactions using ethyl halides in the presence of bases like potassium carbonate.
- Final Assembly : The carboxamide group is introduced to complete the structure.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : Compounds within the triazolo[4,3-a]pyrazine class have demonstrated significant anti-cancer activities by acting as dual inhibitors of c-Met and VEGFR-2 pathways. For instance, derivatives have shown IC50 values indicating potent inhibition against cancer cell lines .
- Antimicrobial Activity : The thiadiazole ring is associated with various antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression and inflammation.
- Modulation of Enzyme Activity : By binding to enzymes or receptors, it can alter their activity, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
| Compound | Notable Activity | IC50 Values |
|---|---|---|
| 7d | c-Met Inhibition | 2.02 nM |
| 5g | Antinociceptive | Varies |
| 5j | COX Inhibition | Varies |
These studies highlight the potential for this compound to serve as a lead compound for drug development targeting multiple biological pathways.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazine compounds exhibit notable anticancer activities. Specifically, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been identified as a dual inhibitor of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). These targets are crucial in cancer progression and angiogenesis:
| Target | Mechanism | Activity |
|---|---|---|
| c-Met | Tyrosine kinase involved in cell proliferation | Inhibition leads to reduced tumor growth |
| VEGFR-2 | Receptor involved in angiogenesis | Inhibition prevents blood vessel formation |
Studies have shown that this compound significantly reduces cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory properties. For instance, the incorporation of thiadiazole rings has been linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory processes .
Antimicrobial Applications
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell growth and proliferation by targeting various biochemical pathways . This makes it a candidate for developing new antibiotics or adjunct therapies for existing bacterial infections.
Agricultural Applications
The potential use of this compound extends to agricultural sciences as well. Research on related thiadiazole derivatives has indicated their effectiveness as fungicides and herbicides. These compounds can inhibit the growth of plant pathogens and may be useful in protecting crops from diseases .
Case Studies
Several studies have explored the synthesis and biological evaluation of thiadiazole derivatives:
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry reported that a series of triazolo-thiadiazole derivatives exhibited potent anticancer activity against various cancer cell lines. The study highlighted the structure-activity relationship that contributed to their efficacy .
- Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of thiadiazole derivatives against specific bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), significant inhibition rates were observed at varying concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the triazolopyrazine ring or the thiadiazole-carboxamide group. Key comparisons include:
Key Findings from Comparative Analysis
Substituent Impact on Pharmacokinetics: The ethoxy group in the target compound likely confers greater metabolic stability compared to the methoxy analog (), as larger alkoxy groups resist oxidative degradation .
Biological Activity Trends :
- Compounds with bulky thiadiazole substituents (e.g., benzothiadiazole in ) show higher affinity for enzymes with hydrophobic binding pockets, while shorter alkyl chains (e.g., propyl) balance lipophilicity and solubility .
- Chiral centers in analogs like Example #38 () demonstrate enantiomer-specific activity, suggesting the target compound’s achiral structure may simplify synthesis while retaining broad efficacy .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , where cyclization of ethoxycarbonyl intermediates with aminopyrazoles yields triazolopyrazine cores . In contrast, pyrrolo-triazolopyrazine derivatives () require multi-step chiral resolution, increasing production complexity .
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[4,3-a]pyrazine and thiadiazole moieties in this compound?
The synthesis of fused triazolo-pyrazine systems often involves cyclocondensation reactions. For example, heterocyclization using hydrazine derivatives or sulfonyl hydrazides under reflux conditions (e.g., THF or dioxane) can yield the triazole core . Thiadiazole formation typically employs reactions with thiourea or thioamides under acidic/basic conditions. Critical steps include controlling stoichiometry and reaction time to avoid side products like over-acylated derivatives .
Q. How do structural modifications (e.g., ethoxy or propyl groups) influence the compound’s reactivity?
The ethoxy group at position 8 of the triazolo-pyrazine ring enhances electron density, potentially improving solubility and interaction with biological targets. The propyl chain on the thiadiazole may increase lipophilicity, affecting membrane permeability. Systematic SAR studies using analogs (e.g., methyl vs. propyl substituents) are recommended to validate these hypotheses .
Q. What analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm regiochemistry of the triazole and thiadiazole rings .
- HPLC : For purity assessment (>95% is typical for pharmacological studies) .
- Mass Spectrometry (HRMS) : To verify molecular weight and detect trace impurities .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?
Contradictions in NMR assignments may arise from dynamic rotational isomerism in the thiadiazole-carboxamide bond. Use variable-temperature NMR or 2D-COSY/HMBC experiments to distinguish between conformational isomers . Cross-validation with X-ray crystallography (if crystalline forms are obtainable) is ideal .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Stepwise Purification : Isolate intermediates after each step (e.g., column chromatography for hydrazide precursors) to prevent carryover impurities .
- Catalyst Screening : Phosphorus oxychloride or trifluoroethyl acetate can enhance acylation efficiency in thiadiazole carboxamide formation .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of heterocyclic intermediates .
Q. How should researchers design biological activity studies for this compound?
- Target Selection : Prioritize enzymes like 14-α-demethylase or kinases, as triazolo-pyrazines often inhibit these targets .
- Docking Studies : Use PDB structures (e.g., 3LD6 for fungal enzymes) to predict binding modes before in vitro assays .
- Counter-Screening : Test against off-targets (e.g., cytochrome P450 isoforms) to assess specificity .
Q. What methodologies address low solubility in pharmacological assays?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the ethoxy or propyl positions .
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .
Contradiction Analysis & Troubleshooting
Q. How to reconcile discrepancies between computational docking predictions and experimental IC50 values?
- Flexible Docking : Account for protein conformational changes using molecular dynamics simulations .
- Solvent Effects : Include explicit water molecules in docking models to improve affinity predictions .
- Validate Assay Conditions : Ensure buffer pH and ionic strength match physiological conditions .
Q. Why might synthetic yields drop significantly at scale-up stages?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
